Nanomolar α3β4 nAChR Antagonism Distinct from DAT-Selective Piperazin-2-ones
4-(2-Chloropyridine-3-carbonyl)piperazin-2-one exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as assessed by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, a structurally distinct piperazin-2-one analog, 4-(2-benzhydryloxy-ethyl)-1-(3-phenyl-propyl)-piperazin-2-one (CHEMBL124222), demonstrates potent inhibition of the dopamine transporter (DAT) with an IC50 of 10 nM but lacks reported activity at α3β4 nAChR [2]. This target divergence underscores that the 2-chloropyridine-3-carbonyl substituent directs functional selectivity toward nAChR subtypes rather than monoamine transporters.
| Evidence Dimension | α3β4 nAChR antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 4-(2-Benzhydryloxy-ethyl)-1-(3-phenyl-propyl)-piperazin-2-one: DAT IC50 = 10 nM (α3β4 nAChR data not reported) |
| Quantified Difference | Target engages α3β4 nAChR with single-digit nanomolar potency; comparator is DAT-selective |
| Conditions | Human SH-SY5Y cells; carbamylcholine-induced 86Rb+ efflux (target) vs. HEK293 cells expressing DAT (comparator) |
Why This Matters
Procurement decisions for nAChR-focused research must prioritize this specific compound, as generic piperazin-2-one analogs will not reproduce the α3β4 antagonism profile.
- [1] EcoDrugPlus. (n.d.). Compound ID 2126094: 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] BindingDB. (2012). BDBM50080562 (CHEMBL124222): 4-(2-Benzhydryloxy-ethyl)-1-(3-phenyl-propyl)-piperazin-2-one. IC50 for dopamine transporter. View Source
